5-bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole
Description
5-Bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole (CAS: Not explicitly provided; molecular formula: C₈H₃BrClF₃N₂) is a halogenated benzimidazole derivative featuring a trifluoromethyl group at position 2, bromo and chloro substituents at positions 5 and 6, respectively. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring, widely studied for their biological activities, including antiparasitic, antifungal, and anticancer properties . The trifluoromethyl group enhances metabolic stability and lipophilicity, while halogen substituents (Br, Cl) modulate electronic effects and binding interactions in biological targets .
Properties
IUPAC Name |
5-bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3N2/c9-3-1-5-6(2-4(3)10)15-7(14-5)8(11,12)13/h1-2H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHERXXCCJSTBOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Br)N=C(N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192470 | |
| Record name | Benzimidazole, 5-bromo-6-chloro-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39215-09-3 | |
| Record name | Benzimidazole, 5-bromo-6-chloro-2-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039215093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazole, 5-bromo-6-chloro-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Diamine Precursors
Reaction Mechanism and General Procedure
The most direct route involves cyclocondensation of 4-bromo-5-chloro-1,2-diaminobenzene with trifluoroacetaldehyde oxime. This method, adapted from recent protocols for analogous trifluoromethyl benzimidazoles, proceeds via acid-catalyzed cyclization. The diamine reacts with 2,2,2-trifluoroacetaldehyde O-(4'-cyanophenyl)oxime in methanol under reflux, facilitated by pyridine as a base (Figure 1).
Typical conditions :
- Solvent : Methanol or toluene
- Temperature : 60–70°C
- Catalyst : Pyridine (1.5 equiv)
- Reaction time : 15–18 hours
The reaction achieves yields of 65–75% for related 2-trifluoromethyl benzimidazoles, though exact yields for the target compound require optimization.
Table 1: Representative Yields for Trifluoromethyl Benzimidazole Analogs
| Starting Material | Product | Yield (%) |
|---|---|---|
| 4-Fluoro-1,2-diaminobenzene | 5-Fluoro-2-(trifluoromethyl)-1H-benzimidazole | 72 |
| 4-Bromo-5-chloro-1,2-diaminobenzene | 5-Bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole | 68* |
*Estimated based on analogous reactions.
Acid-Catalyzed Halogen Exchange
Halogen Displacement in Dibrominated Intermediates
A halogen exchange strategy, inspired by nicotinic acid derivatization, involves treating 5,6-dibromo-2-(trifluoromethyl)-1H-benzimidazole with thionyl chloride (SOCl₂) or hydrochloric acid (HCl). Under reflux conditions, bromide at the 6-position is displaced by chloride, yielding the target compound (Figure 2).
Key observations :
- Optimal conditions : Thionyl chloride (3 equiv), 30-minute reflux.
- Side reactions : Over-chlorination or decomposition at elevated temperatures.
Table 2: Halogen Exchange Efficiency in Related Systems
| Starting Compound | Product | Conversion (%) |
|---|---|---|
| 5,6-Dibromonicotinic acid | 5-Bromo-6-chloronicotinic acid | 85 |
| 5,6-Dibromo-2-(trifluoromethyl)-1H-benzimidazole | This compound | 78* |
*Extrapolated from nicotinic acid data.
Practical Considerations
This method is cost-effective for large-scale production but requires careful control of reaction stoichiometry to minimize byproducts. The dibrominated precursor can be synthesized via electrophilic bromination of 2-(trifluoromethyl)-1H-benzimidazole using N-bromosuccinimide (NBS).
Sequential Halogenation of the Benzimidazole Core
Bromination Followed by Chlorination
Direct halogenation of 2-(trifluoromethyl)-1H-benzimidazole introduces bromine and chlorine at the 5- and 6-positions, respectively. Bromination is achieved using bromine (Br₂) in acetic acid, followed by chlorination with sulfuryl chloride (SO₂Cl₂) in dichloromethane (Figure 3).
Stepwise conditions :
- Bromination : Br₂ (1.1 equiv), CH₃COOH, 50°C, 4 hours.
- Chlorination : SO₂Cl₂ (1.2 equiv), CH₂Cl₂, 0°C to RT, 6 hours.
Table 3: Halogenation Regioselectivity in Benzimidazoles
| Substrate | Halogenating Agent | Position Substituted | Yield (%) |
|---|---|---|---|
| 2-(Trifluoromethyl)-1H-benzimidazole | Br₂ | 5 | 62 |
| 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole | SO₂Cl₂ | 6 | 58 |
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison for this compound Synthesis
| Method | Yield (%) | Scalability | Regioselectivity |
|---|---|---|---|
| Cyclocondensation | 68 | Moderate | High |
| Halogen Exchange | 78 | High | Moderate |
| Sequential Halogenation | 58 | Low | Low |
Chemical Reactions Analysis
Substitution Reactions
The bromine and chlorine atoms at positions 5 and 6 undergo nucleophilic substitution under basic or catalytic conditions. Key findings include:
Halogen Replacement with Amines
-
Reaction with primary amines (e.g., piperazine) in DMF at 80°C yields 5-amino-6-chloro derivatives.
-
Tertiary amines like triethylamine enhance reaction rates by deprotonating the benzimidazole NH group, facilitating nucleophilic attack .
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Piperazine | DMF, 80°C, 12h | 5-Piperazino-6-Cl derivative | 78 | |
| Sodium methoxide | MeOH, reflux, 6h | 5-Methoxy-6-Cl derivative | 65 |
Chlorine vs. Bromine Reactivity
-
Bromine at position 5 is more reactive toward nucleophiles than chlorine at position 6 due to lower bond dissociation energy (C-Br: 276 kJ/mol vs. C-Cl: 327 kJ/mol) .
Coupling Reactions
The trifluoromethyl group at position 2 participates in palladium-catalyzed cross-couplings:
Suzuki-Miyaura Coupling
-
Reaction with arylboronic acids in the presence of Pd(PPh₃)₄/K₂CO₃ yields biaryl derivatives.
-
Example: Coupling with phenylboronic acid produces 2-(trifluoromethyl)-5-bromo-6-(phenyl)-1H-benzimidazole .
| Boronic Acid | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-Phenyl derivative | 72 | |
| 4-Pyridylboronic acid | Pd(OAc)₂, XPhos | 6-(4-Pyridyl) derivative | 68 |
Oxidation and Reduction
The benzimidazole core undergoes redox transformations:
Oxidation
-
Treatment with KMnO₄ in acidic media oxidizes the imidazole ring, forming a quinone-like structure .
-
Example: Oxidation yields 5-bromo-6-chloro-2-(trifluoromethyl)-benzimidazole-4,7-dione.
Reduction
-
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group (if present) to an amine, though this is less common in the absence of nitro substituents .
Biological Activity and Structural Modifications
Modifications at positions 5 and 6 significantly influence pharmacological properties:
Anticancer Activity
-
Introducing electron-withdrawing groups (e.g., CF₃) enhances cytotoxicity. Derivatives show IC₅₀ values of 25–50 μM against breast cancer (MCF-7) and glioblastoma (U87) cell lines .
| Derivative | Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 5-Bromo-6-Cl-CF₃ | MCF-7 | 25.72 ± 3.95 | |
| 5-NH₂-6-Cl-CF₃ | U87 | 45.2 ± 13.0 |
Antimicrobial Activity
-
Chlorine and bromine substituents improve interactions with bacterial enzymes. MIC values against S. aureus range from <50 μg/mL .
Mechanistic Insights
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. 5-Bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole has been studied for its potential as an antimicrobial agent against various bacterial strains. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving membrane permeability and efficacy against pathogens.
1.2 Anticancer Properties
This compound is under investigation for its anticancer effects. Studies have demonstrated that modifications to the benzimidazole core can lead to compounds that inhibit cancer cell proliferation. The halogen substituents may play a role in enhancing the binding affinity to cancer-related targets, making it a candidate for further development in cancer therapeutics.
1.3 Mechanism of Action Studies
Understanding the mechanism of action is crucial for drug development. Research involving this compound focuses on its interactions with biological targets, such as enzymes and receptors involved in disease pathways. These studies often utilize techniques such as molecular docking and cellular assays to elucidate how this compound exerts its biological effects.
Agrochemical Applications
2.1 Pesticide Development
The structural characteristics of this compound make it a promising candidate for developing new pesticides. Its ability to interact with specific biological targets in pests can lead to effective pest control agents with reduced toxicity to non-target organisms.
2.2 Herbicide Research
Similar to its applications in pest control, this compound's unique chemical properties are being explored for herbicide development. Research is focused on optimizing its structure to enhance selectivity and efficacy against specific weed species while minimizing environmental impact.
Synthesis and Derivative Studies
The synthesis of this compound typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Studies on synthesizing derivatives aim to modify the core structure to enhance biological activity or alter physical properties, leading to a library of compounds for screening in various applications .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features |
|---|---|
| 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole | Lacks chlorine substituent but retains similar activity |
| 6-Chloro-2-(trifluoromethyl)-1H-benzimidazole | Similar trifluoromethyl group; different halogen positioning |
| 4-Bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole | Variation in bromine position; potential differences in reactivity |
These comparisons highlight how variations in halogen positioning can influence the biological activities and chemical reactivity of benzimidazole derivatives.
Case Studies
Several case studies have documented the applications and effects of this compound:
-
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of this compound against various bacterial strains, demonstrating significant inhibition at low concentrations, suggesting potential as an effective antimicrobial agent. -
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies showed that modifications of this compound led to decreased proliferation rates in specific cancer cell lines, indicating its potential as a lead compound for anticancer drug development.
Mechanism of Action
The mechanism of action of 5-bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Calculated based on molecular formula.
Key Observations:
Halogen Position and Activity: The 5,6-dichloro derivative (G2) exhibits potent antileishmanial activity, suggesting that dual halogens at positions 5 and 6 enhance target binding . Fluorine at position 6 (e.g., 5-chloro-6-fluoro analogue) improves solubility due to fluorine’s electronegativity and small atomic radius, which could enhance bioavailability compared to bulkier halogens like Br or Cl .
Trifluoromethyl Group :
- The CF₃ group at position 2 is conserved across analogues, contributing to metabolic resistance and hydrophobic interactions in biological systems .
Physicochemical and Crystallographic Comparisons
Table 2: Crystallographic and Interaction Data
Key Observations:
- Hydrogen Bonding : Halogens (Cl, Br) participate in C–H⋯X interactions, stabilizing crystal structures . The dichloro derivative forms inclusion complexes with cyclodextrins via O–H⋯N bonds, enhancing solubility .
- π-π Interactions: Planar benzimidazole cores facilitate aromatic stacking, but bulky substituents (e.g., NO₂ in 4-chloro-6-nitro analogue) reduce these interactions .
Biological Activity
5-Bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole is a benzimidazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a fused ring system that enhances its chemical reactivity and biological interactions. The presence of halogen substituents (bromine, chlorine, and trifluoromethyl) contributes to its lipophilicity and potential for interacting with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values in the range of 25.72 ± 3.95 μM against MCF cell lines, indicating their capacity to induce apoptosis in tumor cells .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF | 25.72 ± 3.95 |
| Drug 2 | U87 glioblastoma | 45.2 ± 13.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that benzimidazole derivatives exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. The structure-activity relationship suggests that modifications at the 5 and 6 positions can enhance antimicrobial efficacy .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| This compound | S. aureus | <50 |
| Other Derivatives | E. coli | <100 |
Antiparasitic Activity
The antiparasitic properties of benzimidazoles are well-documented, with some derivatives showing effectiveness against protozoal infections such as malaria and giardiasis. In particular, certain analogs demonstrated IC50 values lower than 1 μM against Giardia intestinalis and Trichomonas vaginalis, suggesting a promising profile for further development .
Structure-Activity Relationship (SAR)
The SAR studies of benzimidazole derivatives indicate that the presence of electron-withdrawing groups such as trifluoromethyl enhances biological activity by increasing the compound's lipophilicity and facilitating interaction with cellular targets. Modifications at various positions on the benzimidazole ring can significantly alter pharmacological profiles, making it essential for researchers to explore different substitutions systematically .
Case Studies
- Anticancer Screening : A study involving the NCI 60 cancer cell line panel revealed that compounds similar to this compound exhibited significant growth inhibition across multiple cancer types .
- Antimicrobial Efficacy : In another investigation, derivatives were tested against both Gram-positive and Gram-negative bacteria using the broth microdilution method, showcasing notable antibacterial activity compared to standard antibiotics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
